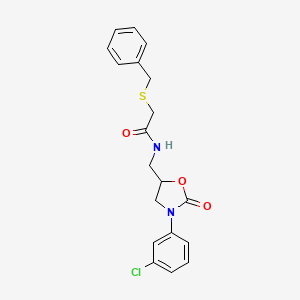

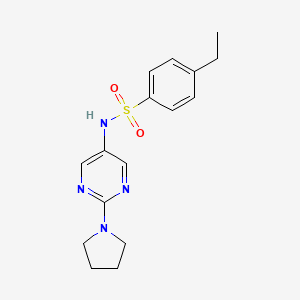

![molecular formula C13H16N2O3S B2585621 N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-5-甲基-1,2-恶唑-3-甲酰胺 CAS No. 2097860-85-8](/img/structure/B2585621.png)

N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-5-甲基-1,2-恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, has been a subject of interest for many scientists due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves spectroscopic techniques such as FT-IR and FT-Raman . These techniques can provide valuable insights into the bond distances, bond angles, and other structural parameters of the molecule .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, spectroscopic techniques like FT-IR and FT-Raman can provide information about the vibrational frequencies of the molecule, which can be related to its physical and chemical properties .

科学研究应用

Pharmaceutical Synthesis and Characterization

The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. Researchers explore its catalytic processes, which can yield pharmaceutically relevant products .

Enantioselective Bioreduction

In scientific investigations, N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide has been studied for its highly enantioselective bioreduction properties. Researchers have explored its potential in asymmetric synthesis and chiral transformations .

Indole Derivatives

Indole derivatives play a crucial role in various biological and clinical contexts. This compound contributes to the synthesis of indole-based molecules. For instance, it participates in the Fischer indole synthesis, leading to optically active cyclohexanones and azepinoindoles .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide shares structural similarities with IAA, making it relevant for plant growth studies and hormone-related research .

未来方向

The future directions in the research of such compounds could involve exploring their potential biological activities and developing robust synthetic routes for their preparation . Additionally, the application of quantum mechanical and spectroscopic studies can provide deeper insights into their properties and potential applications .

作用机制

Target of Action

The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is the serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and pain perception in the human body.

Mode of Action

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.

Biochemical Pathways

The action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation and pain perception.

Pharmacokinetics

It is known that the compound is robust and can tolerate high substrate concentrations with excellent enantioselectivity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide’s action result in increased availability of serotonin and norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can result in improved mood and pain relief.

Action Environment

The action, efficacy, and stability of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide can be influenced by various environmental factors. For example, substrate concentration can affect the enantioselectivity of the compound . .

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-5-11(15-18-9)12(16)14-8-13(2,17)6-10-3-4-19-7-10/h3-5,7,17H,6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIHHOVQCSYLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

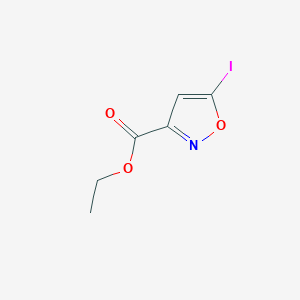

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)

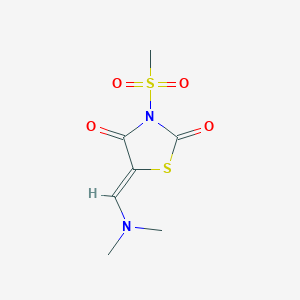

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)

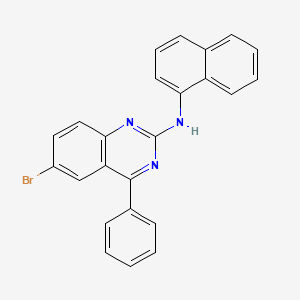

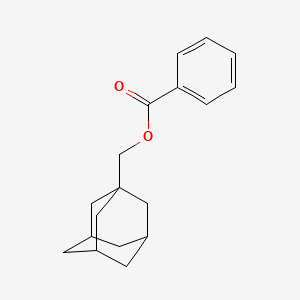

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

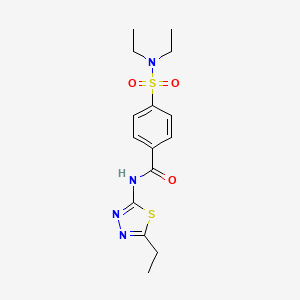

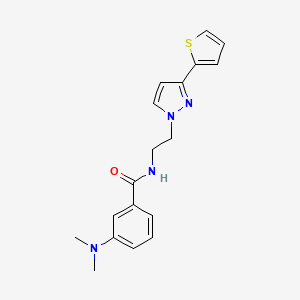

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)